molecular formula C23H20N6O2S B11472312 N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide

Cat. No.: B11472312
M. Wt: 444.5 g/mol
InChI Key: COVVFGKNKXBOKT-UHFFFAOYSA-N
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Description

N-[2-(1H-INDOL-3-YL)ETHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features an indole moiety and a pyrazolo[1,5-a][1,3,5]triazine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE typically involves the coupling of tryptamine with a pyrazolo[1,5-a][1,3,5]triazine derivative. One common method employs N,N′-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature.

Chemical Reactions Analysis

N-[2-(1H-INDOL-3-YL)ETHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The pyrazolo[1,5-a][1,3,5]triazine core may also contribute to its biological effects by interacting with different pathways.

Comparison with Similar Compounds

Similar compounds to N-[2-(1H-INDOL-3-YL)ETHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE include:

N-[2-(1H-INDOL-3-YL)ETHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of an indole and a pyrazolo[1,5-a][1,3,5]triazine core, which may confer distinct biological properties and applications.

Properties

Molecular Formula

C23H20N6O2S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H20N6O2S/c30-20(24-11-10-16-12-25-19-9-5-4-8-17(16)19)14-32-22-27-21-18(15-6-2-1-3-7-15)13-26-29(21)23(31)28-22/h1-9,12-13,25H,10-11,14H2,(H,24,30)(H,27,28,31)

InChI Key

COVVFGKNKXBOKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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